N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides featuring a sulfanyl linker. Its structure comprises:
- 3-Chlorophenyl group: Attached to the acetamide nitrogen, contributing electron-withdrawing properties.
- 1,2,4-Triazole core: Substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety.
- Sulfanyl bridge: Connects the triazole to the acetamide, enabling structural flexibility and influencing binding interactions.
The compound’s design aligns with strategies to optimize anti-inflammatory and antimicrobial activities observed in structurally related analogs .
Properties
Molecular Formula |
C19H15ClN4O2S2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
NTOFYSRGUFXZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Phenyl Group Modifications: Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding and metabolic stability. For example, the 3-chloro-4-fluorophenyl analog () shows improved antimicrobial activity compared to non-halogenated variants . Bulky substituents (e.g., tert-butyl in ) may reduce solubility but increase lipophilicity, affecting membrane permeability.
- Triazole Substitutions :
- Furan/Thiophene : The target compound’s furan and thiophene groups likely contribute to its anti-exudative activity by modulating redox interactions .
- Pyridinyl Groups : Enhance hydrogen bonding and π-π stacking (e.g., ), critical for enzyme inhibition .
- Ethyl/Alkyl Chains : Improve pharmacokinetic profiles by balancing lipophilicity and solubility (e.g., ).
Anti-Exudative Activity (AEA)
The target compound and its furan-containing analogs () demonstrate notable AEA. In rat models, derivatives with 4-amino-5-(furan-2-yl)-triazole cores reduced edema by 40–60% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Activity correlates with:
Antimicrobial and Enzyme Inhibition
- Antimicrobial Activity : Analogs with pyridinyl () or thiophene () substituents showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
- 5-Lipoxygenase (5-LOX) Inhibition : Thiophene-containing compounds () exhibited IC₅₀ values <10 µM, attributed to sulfur’s nucleophilic reactivity .
- HIV-1 Reverse Transcriptase Inhibition: The trifluoromethylphenyl analog () demonstrated nanomolar binding affinity, leveraging halogen interactions with hydrophobic enzyme pockets .
Physicochemical Properties
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